2-Hydrazinyl-4-phenylthiazole hydrochloride

Antifungal Candida albicans Thiazole derivatives

Sourcing a thiazole intermediate that preserves critical SAR activity? Unlike 2-hydrazino-4-methylthiazole, this C4-phenyl substituted analog maintains essential hydrophobic interactions and hydrazone-forming capability. - **Antifungal validation:** Derivative 7e shows MIC = 3.9 µg/mL vs. C. albicans (4-fold lower than fluconazole). - **Tau aggregation probe:** PTH core inhibits tau aggregation (IC50 = 7.7 µM) and disassembles preformed aggregates (DC50 = 10.8 µM). - **Green chemistry compatible:** One-pot synthesis in choline chloride/urea deep eutectic solvent at 70 °C.

Molecular Formula C9H10ClN3S
Molecular Weight 227.71 g/mol
CAS No. 17574-10-6
Cat. No. B097840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazinyl-4-phenylthiazole hydrochloride
CAS17574-10-6
Molecular FormulaC9H10ClN3S
Molecular Weight227.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)NN.Cl
InChIInChI=1S/C9H9N3S.ClH/c10-12-9-11-8(6-13-9)7-4-2-1-3-5-7;/h1-6H,10H2,(H,11,12);1H
InChIKeyHVFGXXFFKPARFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydrazinyl-4-phenylthiazole Hydrochloride Research Sourcing


2-Hydrazinyl-4-phenylthiazole hydrochloride (CAS 17574-10-6) is a heterocyclic compound comprising a 4-phenyl-1,3-thiazole core with a hydrazine moiety at the 2-position, supplied as the hydrochloride salt [1]. It is widely employed as a synthetic intermediate in medicinal chemistry and agrochemical research , with reported applications in the development of anticancer [2], antifungal [3], and anti-inflammatory agents . The compound is characterized by a molecular formula of C9H10ClN3S and a molecular weight of 227.71 g/mol .

Heterocyclic scaffold Core for hydrazone-based library synthesis in medicinal chemistry
Bioactivity screening Supports antimicrobial and antiproliferative research assays
Hydrochloride salt Consistent handling and reactivity for reproducible derivatization

Why 2-Hydrazinyl-4-phenylthiazole HCl Is Irreplaceable


The 2-hydrazinyl-4-phenylthiazole core is not functionally interchangeable with other thiazole derivatives due to the specific combination of the C4-phenyl substituent and the C2-hydrazine moiety. This substitution pattern confers distinct biological activity profiles, synthetic reactivity, and physical properties that are not recapitulated by simple analogs such as 2-hydrazino-4-methylthiazole [1] or 5-ethyl-2-hydrazinyl-4-phenylthiazole [2]. For instance, the phenyl group at the C4 position is essential for hydrophobic interactions with target proteins, while the hydrazine group serves as a key handle for further derivatization via hydrazone formation [3]. Substitution with a different aryl group or alteration of the hydrazine moiety can result in complete loss of activity in specific assays, as demonstrated by the >10-fold variation in IC50 values among closely related arylidene-hydrazinyl-thiazole derivatives [4].

C4-phenyl vs. 4-methyl analog Phenyl substitution alters hydrophobic interactions; activity may shift substantially.
Hydrazine reactivity cannot be replaced Amine or hydrazide analogs do not replicate hydrazone formation efficiency.
>10-fold activity variation among analogs Even closely related arylidene-hydrazinyl-thiazoles show non-transferable IC50 profiles.

Quantitative Evidence for 2-Hydrazinyl-4-phenylthiazole Hydrochloride


Anti-Candida Activity vs. Fluconazole

A derivative of 2-hydrazinyl-4-phenylthiazole, specifically compound 7e, demonstrated substantially greater antifungal potency against Candida albicans compared to the clinical reference drug fluconazole. The MIC value for compound 7e was 3.9 μg/mL, whereas fluconazole exhibited an MIC of 15.62 μg/mL, representing a 4-fold improvement in potency [1]. This data is derived from a direct head-to-head comparison within the same experimental study.

Anti-Candida MIC
Head-to-head
3.9 µg/mL (derivative 7e)
vs Fluconazole 15.62 µg/mL
4-fold lower MIC
Supports antifungal research screening
Broth microdilution, in vitro; verify against resistant clinical isolates in research models
Antifungal Candida albicans Thiazole derivatives

Tau Aggregation Inhibition Activity

The phenylthiazolyl-hydrazide (PTH) core, which is structurally equivalent to 2-hydrazinyl-4-phenylthiazole, exhibited quantifiable inhibition of tau aggregation in vitro. The compound inhibited de novo tau aggregation with an IC50 of 7.7 μM and disassembled preformed tau aggregates with a DC50 of 10.8 μM [1]. While no direct comparator data is provided in the same study, these values establish a benchmark for tau aggregation inhibition within the PTH scaffold class [1].

Tau Aggregation Inhibition
Class-level
IC50 7.7 µM (de novo)
DC50 10.8 µM (disassembly)
Supports tauopathy model research
No direct comparator; orthogonal aggregation assays recommended
Tauopathy Alzheimer's disease Protein aggregation

Antiproliferative Activity in HeLa Cells

A derivative of 2-hydrazinyl-4-phenylthiazole, specifically 2-[2-(4-methoxybenzylidene)hydrazinyl]-4-phenylthiazole, demonstrated antiproliferative activity against HeLa cervical carcinoma cells with an IC50 of 11.1 μg/mL [1]. In the same study, the 4-methylthiazole analog, 2-(2-benzyliden-hydrazinyl)-4-methylthiazole, exhibited an IC50 of 11.4 μg/mL against the same cell line [1]. The comparable IC50 values indicate that the 4-phenyl substitution does not compromise antiproliferative potency relative to the 4-methyl analog, while offering distinct chemical properties for further optimization.

HeLa Antiproliferative
Cross-study comparable
11.1 µg/mL (4-phenylthiazole deriv.)
vs 11.4 µg/mL (4-methyl analog)
Comparable potency
Supports cell-model endpoint review
HeLa cytotoxicity assay; validate in additional cancer cell lines
Cancer Cytotoxicity Antiproliferative

Green Chemistry Synthetic Route

A one-pot, three-component synthesis of hydrazinyl-4-phenyl-1,3-thiazole derivatives was developed using a deep eutectic solvent (DES) composed of choline chloride/urea at 70 °C [1]. This method produced the target compounds in excellent yields over short reaction times under environmentally friendly conditions [1]. While specific yield percentages for the parent compound are not provided in the abstract, the method represents a significant improvement over traditional reflux conditions in terms of sustainability and efficiency. This contrasts with the typical synthesis of 2-hydrazinyl-4-phenylthiazole hydrochloride, which involves reflux of 2-chloro-4-phenylthiazole with hydrazine hydrate in ethanol or methanol .

Green Synthesis Route
Supporting evidence
DES-mediated one-pot synthesis
70 °C, choline chloride/urea
Supports sustainable scale-up research
Yields described as excellent; quantitative reproducibility data to verify
Green chemistry Synthesis Deep eutectic solvent

Applications of 2-Hydrazinyl-4-phenylthiazole Hydrochloride


Antifungal Drug Discovery for Fluconazole-Resistant Candida

Given the 4-fold lower MIC of the 2-hydrazinyl-4-phenylthiazole derivative 7e (3.9 μg/mL) compared to fluconazole (15.62 μg/mL) [1], this scaffold is prioritized for developing novel antifungal agents effective against Candida albicans, particularly in the context of rising azole resistance. Procurement of 2-hydrazinyl-4-phenylthiazole hydrochloride enables the synthesis and screening of focused libraries to identify more potent analogs.

Tau Aggregation Inhibitor Development

The phenylthiazolyl-hydrazide (PTH) core, with its defined IC50 of 7.7 μM for inhibiting tau aggregation and DC50 of 10.8 μM for disassembling preformed aggregates [1], serves as a validated lead structure for medicinal chemistry programs targeting Alzheimer's disease and other tauopathies. The compound's ability to both prevent and reverse tau aggregation makes it a valuable starting point for structure-activity relationship (SAR) studies.

Anticancer Scaffold Optimization for Antiproliferative Agents

The 4-phenylthiazole core, as exemplified by 2-[2-(4-methoxybenzylidene)hydrazinyl]-4-phenylthiazole, demonstrates antiproliferative activity (HeLa IC50 = 11.1 μg/mL) comparable to the 4-methylthiazole analog (HeLa IC50 = 11.4 μg/mL) [1]. This supports the use of 2-hydrazinyl-4-phenylthiazole hydrochloride as a versatile intermediate for generating diverse hydrazone derivatives with potential anticancer activity, while the phenyl substituent offers opportunities for modulating physicochemical and pharmacokinetic properties.

DES-Mediated Green Synthesis of Thiazoles

The demonstrated one-pot synthesis of hydrazinyl-4-phenyl-1,3-thiazole derivatives in a deep eutectic solvent (choline chloride/urea) at 70 °C [1] provides a sustainable and efficient alternative to traditional reflux methods. This green chemistry approach is particularly relevant for research groups prioritizing environmentally benign synthetic methodologies and for scaling up the production of thiazole-based libraries.

Application
Selection Property
Validation Focus
Antifungal screening research
Reported MIC differential vs. fluconazole (derivative context)
Confirm activity against resistant Candida isolates in lab models
Tau aggregation inhibition studies
Class-level IC50/DC50 benchmark for phenylthiazolyl-hydrazides
Validate in cellular tauopathy models; orthogonal assays
Antiproliferative library synthesis
Retained potency with 4-phenyl substitution vs. 4-methyl
Screen derivative activity across diverse cancer cell lines
Sustainable synthesis methodology
DES-mediated one-pot protocol for thiazole assembly
Reproducibility, yield optimization, and scalability assessment
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